

(1R,2R)-1,2-dihydrophenanthrene-1,2-diol chemical properties

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Compound of Interest

Compound Name: (1R,2R)-1,2-dihydrophenanthrene-1,2-diol

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An In-depth Technical Guide on the Chemical Properties of (1R,2R)-1,2-Dihydrophenanthrene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-1,2-Dihydrophenanthrene-1,2-diol is a significant metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment. This diol is of particular interest in toxicology and drug development as it represents a critical intermediate in the metabolic activation pathway of phenanthrene. This pathway can lead to the formation of highly reactive diol epoxides, which have been implicated in carcinogenesis through their ability to form adducts with DNA.^{[1][2]} Understanding the chemical properties, metabolic fate, and analytical methodologies for this compound is crucial for assessing the risks associated with PAH exposure and for developing potential inhibitors of its metabolic activation.

Chemical and Physical Properties

Comprehensive experimental data for the physical properties of pure (1R,2R)-1,2-dihydrophenanthrene-1,2-diol are not readily available in the public domain. The following tables summarize the available estimated and experimental data for the parent compound and related structures.

Table 1: Physical and Chemical Properties of Phenanthrene-1,2-dihydrodiol

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ O ₂	-
Molecular Weight	212.24 g/mol	-
Boiling Point	312.08 °C (rough estimate)	[3]
Density	1.1035 g/cm ³ (rough estimate)	[3]
Refractive Index	1.5570 (estimate)	[3]

Table 2: Solubility Information

Qualitative solubility information for the parent compound, phenanthrene, suggests that it is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and sparingly soluble in aqueous buffers.[4] It is anticipated that the diol metabolite will exhibit higher polarity and thus greater solubility in more polar organic solvents and aqueous solutions compared to phenanthrene.

Solvent	Solubility of Phenanthrene	Expected Solubility of the Diol
Ethanol	~20 mg/mL	Likely soluble
DMSO	~30 mg/mL	Likely soluble
Dimethylformamide (DMF)	~30 mg/mL	Likely soluble
Water	Sparingly soluble	Low to moderate solubility

Spectral Data

Detailed spectral data for **(1R,2R)-1,2-dihydrophenanthrene-1,2-diol** are limited. The following represents a compilation of available information and expected spectral characteristics.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A study of a synthesized diol compound, while not exclusively the (1R,2R) isomer, provides some insight into the expected NMR signals. Aromatic protons are observed between δ 7.31–8.23 ppm, while hydroxyl and aliphatic protons are found at approximately δ 2.86 and δ 4.56 ppm, respectively.[2] Aromatic carbons are expected in the δ 115.5–153.8 ppm region.[2]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of phenanthrene metabolites shows characteristic absorption bands. For a diol, strong, broad absorption due to O-H stretching of the hydroxyl groups is expected in the region of 3200-3600 cm^{-1} . C-H stretching from the aromatic rings and the dihydro- portion of the molecule would appear around 2850-3100 cm^{-1} . Aromatic C=C stretching vibrations typically result in peaks in the 1450-1600 cm^{-1} region. Strong C-O stretching of the secondary alcohol groups would be observed in the 1000-1200 cm^{-1} range. Analysis of phenanthrene degradation products has shown new broad absorption bands at 2858 cm^{-1} , 2927 cm^{-1} , and 2955 cm^{-1} . [5][6]

3.3. Mass Spectrometry (MS)

The mass spectrum of underivatized **(1R,2R)-1,2-dihydrophenanthrene-1,2-diol** is expected to show a molecular ion peak (M^+) at m/z 212. For analytical purposes, the compound is often derivatized, for example, with a trimethylsilyl (TMS) group, to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum of the TMS derivative would show a different fragmentation pattern. The mass spectrum of the parent compound, phenanthrene, shows a prominent molecular ion at m/z 178, with a significant fragment at m/z 152 due to the loss of acetylene (C_2H_2).

Metabolic Pathways and Biological Activity

(1R,2R)-1,2-Dihydrophenanthrene-1,2-diol is a key intermediate in the metabolic activation of phenanthrene. This process is initiated by cytochrome P450 enzymes, which oxidize phenanthrene to an epoxide. Epoxide hydrolase then catalyzes the hydration of this epoxide to form the trans-1,2-dihydrodiol.[7] This diol can be further oxidized by cytochrome P450 to a highly reactive diol epoxide, which is considered an ultimate carcinogen due to its ability to covalently bind to DNA, forming DNA adducts.[1][8] This process is a critical step in the initiation of chemical carcinogenesis.

Figure 1: Metabolic Activation of Phenanthrene

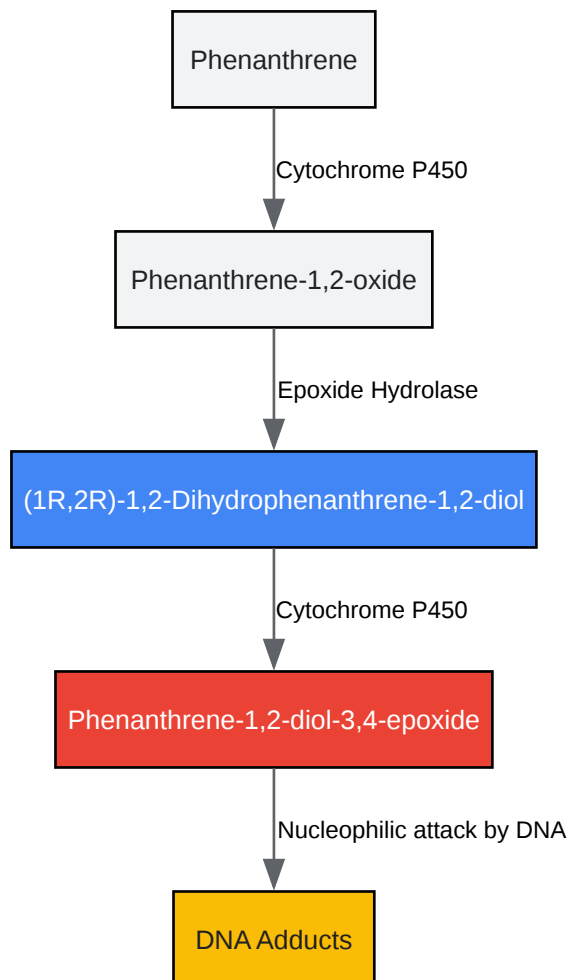


Figure 2: Microbial Synthesis Workflow

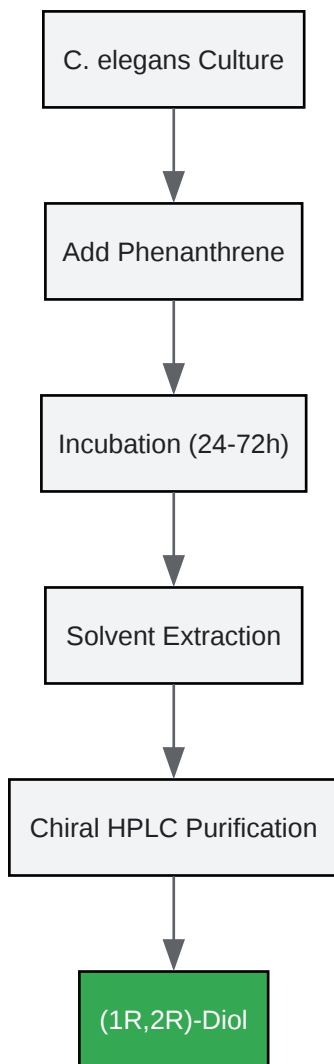
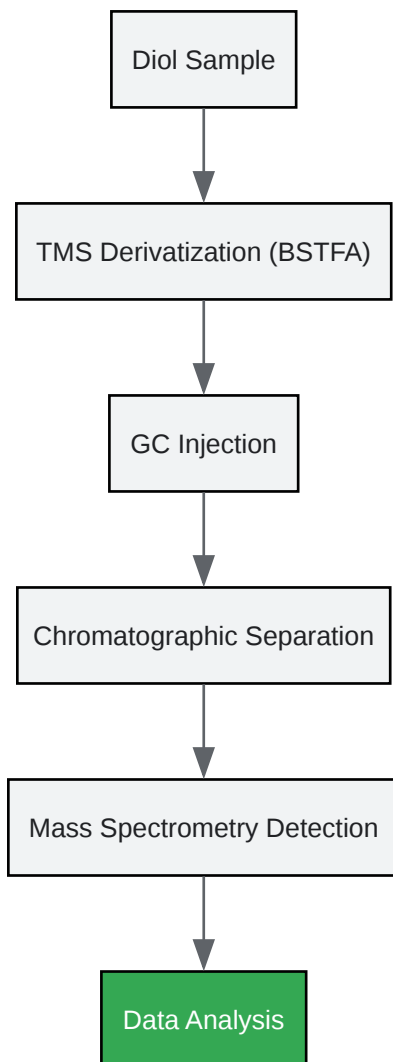


Figure 3: GC-MS Analysis of Diol



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